molecular formula C14H12 B147466 cis-Stilbene CAS No. 645-49-8

cis-Stilbene

Cat. No.: B147466
CAS No.: 645-49-8
M. Wt: 180.24 g/mol
InChI Key: PJANXHGTPQOBST-QXMHVHEDSA-N
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Description

cis-Stilbene: is an organic compound with the chemical formula C14H12 . It is one of the two geometric isomers of stilbene, the other being trans-stilbene. The core structure of this compound consists of two phenyl groups connected by a double bond in a cis configuration. This compound is less stable than its trans counterpart due to steric hindrance between the phenyl groups, which causes a higher energy state.

Mechanism of Action

Target of Action

cis-Stilbene, also known as (Z)-Stilbene, is a compound that has been found to have significant interactions with several targets. One of the primary targets of this compound is tubulin , a protein that is crucial for cell division . It has been shown to inhibit tubulin polymerization, which can lead to cell cycle arrest and cell death . Additionally, this compound has been found to induce oxidative stress and redox imbalance in cells .

Mode of Action

This compound interacts with its targets primarily through its electrophilic unsaturated bonds . In the case of tubulin, this compound acts as an inhibitor of tubulin polymerization . This interaction disrupts the formation of microtubules, structures that are essential for cell division. As a result, cells are unable to divide, leading to cell cycle arrest and ultimately cell death .

Biochemical Pathways

This compound affects several biochemical pathways. It is synthesized via the Shikimate pathway , where stilbene synthase (STS) catalyzes the formation of simple monomeric stilbene . Once in the cell, this compound can modulate the NF-κB, MAPK and JAK/STAT pathways , reducing the transcription of inflammatory factors and maintaining homeostatic conditions .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its low bioavailability . This is due to the presence of phenolic hydroxyl groups, which confer antioxidant activity to these compounds, while the presence of other groups such as methoxy, prenyl, geranyl, galloyl, p-coumaroyl, carboxyl, substituted benzyl can modulate this antioxidant activity by modifying the susceptibility to oxidation and water solubility/bioavailability .

Result of Action

The primary result of this compound’s action is the induction of cell cycle arrest and cell death . By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, preventing cells from dividing . This leads to cell cycle arrest at the G2/M phase and ultimately to cell death .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the production of stilbenes in plants is known to be induced by ultraviolet-C radiation (UV-C) , which has numerous regulatory effects on plant physiology . Furthermore, the stability and efficacy of this compound can be affected by the presence of other compounds in its environment .

Biochemical Analysis

Biochemical Properties

cis-Stilbene plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme stilbene synthase, which catalyzes the formation of stilbenes from phenylpropanoid precursors . Additionally, this compound has been shown to inhibit the activity of certain bacterial enzymes, contributing to its antimicrobial properties . The nature of these interactions often involves binding to active sites or altering the enzyme’s conformation, thereby affecting its activity.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound modulates the NF-κB pathway, leading to reduced transcription of inflammatory factors . This modulation helps maintain homeostatic conditions within cells. Furthermore, this compound has been found to impact the expression of genes involved in oxidative stress responses, thereby enhancing cellular resilience against oxidative damage .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound can form stable exciplexes with para-benzoquinone, which acts as a photocatalyst in the isomerization process . This interaction drives the formation of the (E)-conformation of stilbene. Additionally, this compound’s ability to modulate gene expression is linked to its impact on epigenetic marks, such as DNA methylation and histone modification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade when exposed to light or heat . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and redox imbalance in cells . These effects are time-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exhibit anti-inflammatory and antioxidant properties . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylpropanoid pathway . It interacts with enzymes such as stilbene synthase, which catalyzes its formation from phenylpropanoid precursors . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in its biosynthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound can be influenced by its interactions with these transporters, affecting its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Studies have shown that this compound can localize to specific compartments or organelles within cells, such as the chloroplasts, cytoplasm, and nucleus . This localization is often directed by targeting signals or post-translational modifications, which ensure that this compound reaches its site of action within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Photoisomerization: One of the most common methods to synthesize cis-stilbene is through the photoisomerization of trans-stilbene. When trans-stilbene is exposed to ultraviolet light, it undergoes isomerization to form this compound.

    Hydrosilylation-Protodesilylation: Another method involves the hydrosilylation of diarylalkynes followed by protodesilylation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale photoisomerization processes due to the efficiency and simplicity of this method. The reaction conditions are optimized to maximize the yield of this compound while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-Stilbene can undergo oxidation reactions to form stilbene oxide. Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reduction of this compound can lead to the formation of bibenzyl. Catalytic hydrogenation using palladium on carbon is a typical method for this reaction.

    Substitution: this compound can participate in electrophilic aromatic substitution reactions due to the presence of phenyl rings. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Peracids, hydrogen peroxide, and other oxidizing agents.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens, nitrating agents, and other electrophiles.

Major Products:

    Oxidation: Stilbene oxide.

    Reduction: Bibenzyl.

    Substitution: Halogenated or nitrated stilbene derivatives.

Scientific Research Applications

cis-Stilbene has a wide range of applications in scientific research:

Comparison with Similar Compounds

cis-Stilbene can be compared with other stilbene derivatives:

Uniqueness of this compound: this compound’s unique geometric configuration and steric hindrance make it an interesting compound for studying photoisomerization and other photochemical processes. Its derivatives also show promising biological activities that are distinct from those of trans-stilbene and other stilbene derivatives.

Properties

IUPAC Name

(Z)-stilbene
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InChI

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11-
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InChI Key

PJANXHGTPQOBST-QXMHVHEDSA-N
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Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2
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Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=CC=CC=C2
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Molecular Formula

C14H12
Record name CIS-STILBENE
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DSSTOX Substance ID

DTXSID5026049
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Molecular Weight

180.24 g/mol
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Physical Description

Cis-stilbene is an oily yellow liquid. Freezing point 5 °C. Insoluble in water. Soluble in ethanol. Unstable relative to the trans isomer, which is a solid with a melting point of 122-124 °C., Yellow liquid; [HSDB] Colorless or pale yellow liquid; [MSDSonline]
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Record name cis-1,2-Diphenylethylene
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Boiling Point

293 °F at 13 mmHg (NTP, 1992), 135 DEG @ 10 MM HG
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Solubility

COMPLETELY SOL IN COLD ABSOLUTE ALCOHOL
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Vapor Pressure

0.00686 [mmHg]
Record name cis-1,2-Diphenylethylene
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Color/Form

LIQUID, YELLOW OIL

CAS No.

645-49-8
Record name CIS-STILBENE
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Melting Point

41 to 43 °F (NTP, 1992), 1 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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